Mass Shift Adequacy with Minimal Chromatographic Perturbation: d2 vs. d6
1,3-Propanediamine-2,2-D2 exhibits an exact mass of 76.09695 Da versus 74.1249 Da for the unlabeled compound, yielding a mass shift of +1.97 Da (+2 Da nominal) [1][2]. This 2 Da difference is sufficient for baseline MS resolution from the native analyte while minimizing the risk of chromatographic retention time shifts—a documented pitfall when using highly deuterated internal standards such as the d6 variant (+6 Da), where extensive H→D substitution can alter reversed-phase retention [3]. The d2 compound introduces only two deuterium atoms at the central carbon, preserving the hydrogen-bonding character of the terminal -CH2-NH2 groups and maintaining near-identical stationary-phase interactions to the unlabeled analyte [3].
| Evidence Dimension | Exact monoisotopic mass and nominal mass shift for MS detection |
|---|---|
| Target Compound Data | 76.09695 Da (exact); +2 Da nominal shift vs. unlabeled |
| Comparator Or Baseline | Unlabeled 1,3-propanediamine: 74.1249 Da; 1,3-Propanediamine-d6: 80.16 Da (+6 Da shift); 1,3-Propanediamine-1,1,3,3-d4: ~78.15 Da (+4 Da shift) |
| Quantified Difference | +1.97 Da (d2) vs. +5.98 Da (d6) vs. +4.0 Da (d4); d2 provides smallest mass shift sufficient for MS resolution while co-eluting most closely with native analyte |
| Conditions | Exact mass computed by PubChem (d2) and NIST (unlabeled); d6 molecular weight from CymitQuimica TRC product specification |
Why This Matters
Procurement of the d2 variant minimizes the risk of chromatographic separation from the native analyte—a key failure mode for polydeuterated internal standards in regulated bioanalysis—while still providing unambiguous MS differentiation.
- [1] PubChem CID 90472197. 1,3-Propanediamine-2,2-D2: Exact Mass 76.096951819 Da. National Center for Biotechnology Information. View Source
- [2] NIST Chemistry WebBook. 1,3-Propanediamine: Molecular Weight 74.1249. SRD 69. View Source
- [3] KCAS Bio. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. 2020. View Source
